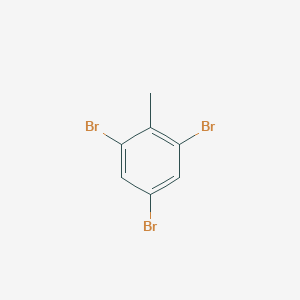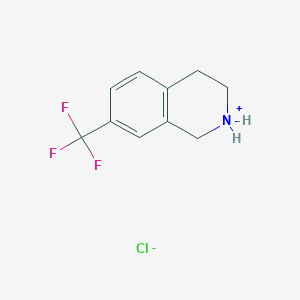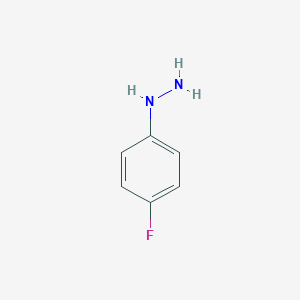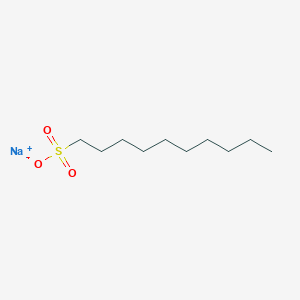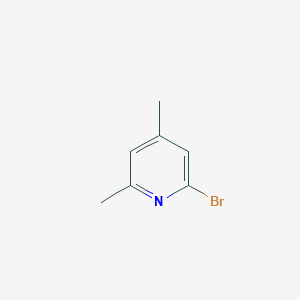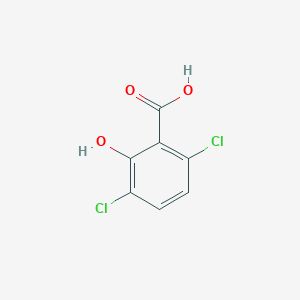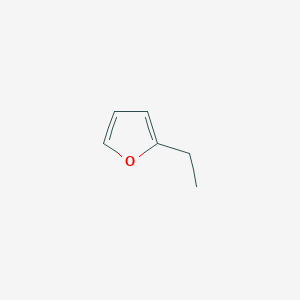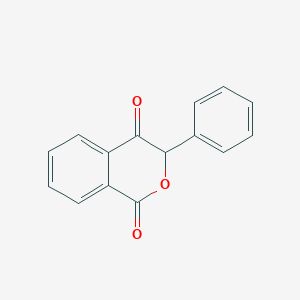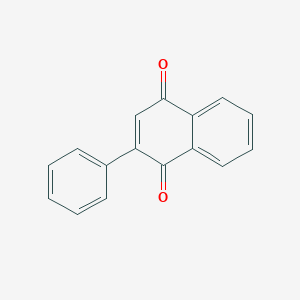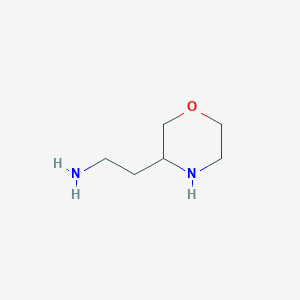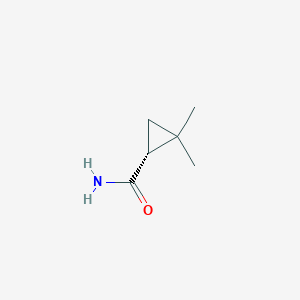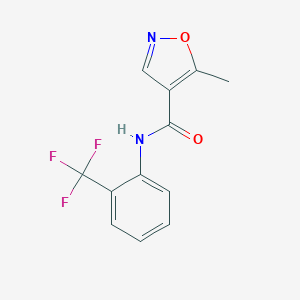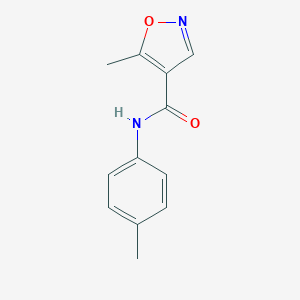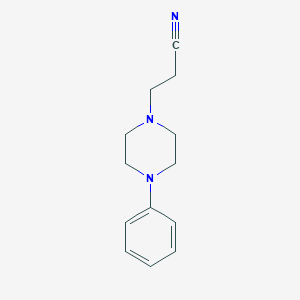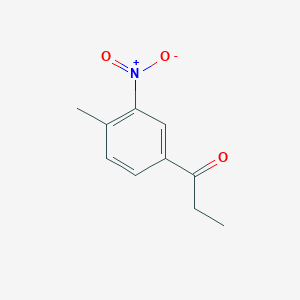
1-(4-Methyl-3-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-3-nitrophenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years as a recreational drug due to its psychoactive effects. However, the scientific community is interested in this compound due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to the psychoactive effects observed in recreational use.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-Methyl-3-nitrophenyl)propan-1-one are similar to other cathinones. They include increased heart rate, blood pressure, body temperature, and euphoria. However, the long-term effects of this compound are not well studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methyl-3-nitrophenyl)propan-1-one in lab experiments include its availability, relatively low cost, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
Direcciones Futuras
1-(4-Methyl-3-nitrophenyl)propan-1-one has potential applications in the development of analytical methods for the detection of cathinones in biological samples. Future research could focus on the development of more sensitive and specific methods for the detection of this compound and other cathinones. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and the body.
Aplicaciones Científicas De Investigación
1-(4-Methyl-3-nitrophenyl)propan-1-one has been used in scientific research as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used as a substrate for the development of analytical methods for the detection of cathinones in forensic and clinical toxicology.
Propiedades
Número CAS |
50630-41-6 |
|---|---|
Nombre del producto |
1-(4-Methyl-3-nitrophenyl)propan-1-one |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
1-(4-methyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
Clave InChI |
KNOXGRDXNIBXMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Sinónimos |
1-(4-Methyl-3-nitrophenyl)propan-1-one; 4’-Methyl-3’-nitro-propiophenone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

